O-desmethyltrimebutine hydrochloride

Description

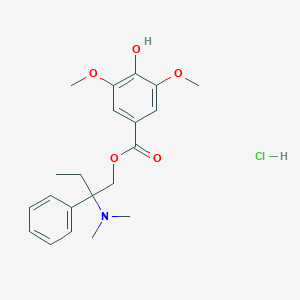

O-Desmethyltrimebutine hydrochloride (CAS: 294882-33-0), also known as N-Demethyl Trimebutine Hydrochloride, is a major metabolite of trimebutine maleate, a spasmolytic agent used to treat gastrointestinal motility disorders. Its molecular formula is C₂₁H₂₇NO₅·HCl, with a molecular weight of 409.90 g/mol . Structurally, it features a 3,4,5-trimethoxybenzoate ester linked to a 2-(methylamino)-2-phenylbutyl group, with the absence of a methyl group on the amine compared to the parent compound trimebutine .

This compound exhibits ≥99% purity and stability for ≥1 year at 4°C, making it suitable for pharmaceutical manufacturing and analytical reference standards . Its primary mechanism involves modulating opioid receptors in the gastrointestinal tract, reducing smooth muscle spasms and improving motility .

Properties

IUPAC Name |

[2-(dimethylamino)-2-phenylbutyl] 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22(2)3,16-10-8-7-9-11-16)14-27-20(24)15-12-17(25-4)19(23)18(13-15)26-5;/h7-13,23H,6,14H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNHFJAIIGSMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)O)OC)(C2=CC=CC=C2)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-desmethyltrimebutine hydrochloride typically involves the demethylation of trimebutine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective removal of the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities, often involving continuous monitoring and automated control systems .

Chemical Reactions Analysis

Table 1: Key Synthetic Parameters

Reactivity and Stability

-

Acid-Catalyzed Degradation : Under acidic conditions, O-desmethyltrimebutine hydrochloride undergoes hydrolysis at the ester linkage, yielding 3,4,5-trimethoxybenzoic acid and 2-(methylamino)-2-phenylbutanol as degradation products .

-

Enantiomer-Specific Activity : The (S)-enantiomer exhibits higher sodium channel-blocking activity compared to the (R)-enantiomer, influencing its pharmacological profile .

Pharmacological Interactions

-

Sodium Channel Inhibition : Binds to voltage-gated sodium channels (Ki ≈ 15.2 μM for (S)-enantiomer), preventing glutamate release in neuronal tissues .

-

Metabolic Byproducts : Poor-quality synthesis may introduce impurities such as unreacted intermediates or racemic mixtures, affecting efficacy .

Table 2: Key Pharmacodynamic Data

Analytical Characterization

Scientific Research Applications

Gastrointestinal Disorders

O-desmethyltrimebutine hydrochloride is primarily used to manage functional gastrointestinal disorders. Its effectiveness in treating conditions such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD) has been well-documented. The compound acts as a spasmolytic agent , helping to alleviate abdominal pain and discomfort associated with these conditions.

- Mechanism of Action : The compound modulates gastrointestinal motility and has a dual action on opioid receptors, which contributes to its analgesic properties. It inhibits excessive contractions in the gut, providing relief from symptoms like cramping and diarrhea .

Pain Management

The analgesic properties of this compound extend beyond gastrointestinal applications. It has been shown to be effective in managing visceral pain associated with various conditions.

- Applications :

In Vivo Studies

Recent studies have demonstrated the compound's efficacy in animal models:

- Antitumor Activity : In xenograft models, this compound exhibited significant tumor growth inhibition, with rates reaching up to 60% at doses of 20 mg/kg.

- Anti-inflammatory Effects : It showed promise in reducing inflammation markers in arthritis models, with significant reductions in paw swelling observed post-treatment.

Case Studies

Several case studies reinforce the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction in cancer cells was noted with minimal effects on normal cells, indicating potential as an adjunctive therapy in cancer treatment.

-

Case Study on Infection Control :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting its utility in managing infections.

Efficacy Summary Table

Mechanism of Action

The mechanism of action of O-desmethyltrimebutine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on the smooth muscle cells of the gastrointestinal tract, modulating their contractility and reducing spasms. The compound inhibits the influx of extracellular calcium ions through voltage-dependent L-type calcium channels, leading to decreased muscle contraction . Additionally, it may interact with opioid receptors, contributing to its spasmolytic effects.

Comparison with Similar Compounds

Trimebutine-d₅ Hydrochloride (Deuterated Analog)

CAS: 1286632-72-1 | Molecular Formula: C₂₁H₂₃D₅ClNO₅ | Molecular Weight: 415.95 g/mol

- Structural Difference: Incorporates five deuterium atoms at the methylamino and butyl positions, replacing hydrogen isotopes.

- Functional Impact : Deuterium slows metabolic degradation, enhancing its utility as an internal standard in LC-MS/MS pharmacokinetic studies .

- Applications : Used in quantitative analysis to track trimebutine and its metabolites in biological matrices .

Trimebutine N-Oxide Hydrochloride

CAS: 2731998-25-5 | Molecular Formula: C₂₂H₂₉ClNO₆ | Molecular Weight: 439.93 g/mol

N-Desmethylclomipramine Hydrochloride

CAS: 29854-14-6 | Molecular Formula: C₁₈H₂₁Cl₂NO | Molecular Weight: 338.27 g/mol

- Structural Comparison : Shares the "desmethyl" functional group but belongs to the tricyclic antidepressant class.

- Functional Divergence: Acts as a metabolite of clomipramine, inhibiting serotonin/norepinephrine reuptake rather than opioid modulation .

Pharmacological and Analytical Comparison

Pharmacokinetic Properties

| Compound | Bioavailability | Metabolic Pathway | Half-Life (Estimated) |

|---|---|---|---|

| O-Desmethyltrimebutine HCl | High | Hepatic demethylation | 4–6 hours |

| Trimebutine-d₅ HCl | Similar to parent | Slowed CYP450 metabolism | Extended (>6 hours) |

| Trimebutine N-Oxide HCl | Reduced | Renal excretion (unchanged) | 3–4 hours |

Key Insight : Deuterated analogs prolong half-life for analytical precision, while N-oxide derivatives may exhibit reduced systemic exposure .

Biological Activity

O-desmethyltrimebutine hydrochloride, a metabolite of trimebutine, is recognized for its biological activity, particularly in gastrointestinal and analgesic applications. This compound has garnered attention due to its dual effect on gut motility and visceral pain modulation. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from trimebutine, an antispasmodic agent commonly used to treat gastrointestinal disorders. Trimebutine acts on the smooth muscle of the gastrointestinal tract and exhibits both prokinetic and antispasmodic properties. Its metabolite, O-desmethyltrimebutine, retains significant biological activity that contributes to these therapeutic effects.

-

Antispasmodic Effects :

- O-desmethyltrimebutine has been shown to exert antispasmodic effects on the gastrointestinal tract by modulating the activity of visceral afferent nerves .

- It reduces gut motility in conditions characterized by hyperactive intestinal motility, such as irritable bowel syndrome (IBS) and postoperative ileus .

-

Analgesic Properties :

- The compound exhibits analgesic effects through its interaction with nitric oxide (NO) pathways. NO-releasing derivatives of trimebutine have demonstrated enhanced analgesic properties compared to trimebutine alone .

- Studies indicate that O-desmethyltrimebutine can alleviate visceral pain associated with colorectal distension, making it beneficial for patients suffering from abdominal pain syndromes .

- Impact on Visceral Sensitivity :

Data Table: Biological Activities of this compound

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Antispasmodic | Modulates smooth muscle contraction | Treatment of IBS and other GI disorders |

| Analgesic | Enhances NO pathways; reduces visceral pain | Alleviation of abdominal pain |

| Prokinetic | Increases gut motility in hypokinetic conditions | Management of postoperative ileus |

| Visceral Pain Modulation | Affects sensory nerve pathways | Useful in IBD and chronic abdominal pain |

Case Studies and Research Findings

Several studies have investigated the efficacy of O-desmethyltrimebutine in clinical settings:

- Clinical Trial on IBS : A randomized controlled trial assessed the effectiveness of O-desmethyltrimebutine in patients with IBS. Results indicated significant improvements in abdominal pain and bowel movement regularity compared to placebo .

- Animal Model Studies : In rodent models, O-desmethyltrimebutine demonstrated a reduction in hyperalgesia induced by local inflammation, suggesting its potential role in managing visceral pain conditions .

- Combination Therapies : Research exploring the combination of O-desmethyltrimebutine with NO-releasing agents revealed enhanced analgesic effects compared to monotherapy, indicating a synergistic potential that warrants further investigation .

Q & A

Synthesis and Optimization

Basic Research Question: What are the critical parameters to consider when optimizing the synthesis of O-desmethyltrimebutine hydrochloride to ensure high yield and purity? Methodological Answer: Key parameters include solvent polarity (e.g., acetonitrile for nucleophilic substitutions), reaction temperature (reflux conditions for intermediates), and catalyst selection (e.g., triethylamine for deprotonation steps). Post-synthesis purification via recrystallization or chromatography is essential. For example, refluxing in THF with potassium tert-butoxide improved cyclization efficiency in similar trimebutine derivatives . Characterization using IR and NMR ensures structural fidelity, while HPLC monitors purity (>98%) .

Advanced Research Question: How can conflicting yield and purity data from alternative synthetic routes (e.g., direct amination vs. multi-step condensation) be reconciled? Methodological Answer: Comparative kinetic studies and mechanistic analyses (e.g., DFT calculations) can identify rate-limiting steps. For instance, direct amination with thiourea (as in memantine synthesis) may reduce side reactions but require stringent pH control . Multi-step routes, while longer, allow intermediate purification. Statistical tools like Design of Experiments (DoE) optimize trade-offs between yield (e.g., 82% in thiourea-mediated amination) and purity .

Analytical Method Development

Basic Research Question: Which analytical techniques are most reliable for quantifying this compound and its related substances? Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard, using C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0). Impurity profiling (e.g., 3,4,5-trimethoxybenzoic acid) requires spiking experiments and mass spectrometry (LC-MS/MS) for identification . Validation per ICH Q2(R1) guidelines ensures precision (RSD <2%) and accuracy (98–102%) .

Advanced Research Question: How can spectral overlaps in NMR or MS data between O-desmethyltrimebutine and its metabolites be resolved? Methodological Answer: Advanced 2D NMR techniques (HSQC, HMBC) differentiate regioisomers by correlating proton-carbon couplings. High-resolution MS (HRMS) with isotopic pattern analysis distinguishes metabolites. For example, demethylation metabolites show [M+H]+ shifts of +14 Da compared to the parent compound . Computational tools like ACD/Labs or MestReNova deconvolute overlapping signals .

In Vitro Pharmacological Studies

Basic Research Question: What in vitro assays are suitable for evaluating the spasmolytic activity of this compound? Methodological Answer: Isolated tissue assays (e.g., guinea pig ileum or rat duodenum) precontracted with acetylcholine or KCl measure spasmolytic potency. IC50 values are calculated using dose-response curves. Calcium channel blocking activity can be assessed via fluorometric assays (e.g., Fura-2 AM for intracellular Ca²⁺) .

Advanced Research Question: How can researchers address discrepancies in receptor binding affinity data across different assay platforms (e.g., radioligand vs. fluorescence polarization)? Methodological Answer: Normalize data using reference standards (e.g., verapamil for calcium channels) and validate assays with positive controls. Radioligand binding (e.g., [³H]-ligands) offers high specificity, while fluorescence assays enable high-throughput screening. Cross-platform discrepancies may arise from membrane preparation differences, requiring orthogonal validation (e.g., patch-clamp electrophysiology) .

Pharmacokinetic Study Design

Basic Research Question: What pharmacokinetic parameters should be prioritized in preclinical studies of this compound? Methodological Answer: Key parameters include Cmax, Tmax, AUC₀–t, and elimination half-life (t½). Plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) predict bioavailability. Bile-duct cannulated rodent models assess enterohepatic recirculation .

Advanced Research Question: How can non-linear pharmacokinetics due to saturable metabolism be modeled for this compound? Methodological Answer: Mechanistic PBPK modeling incorporates enzyme kinetics (e.g., CYP3A4/5 Km and Vmax) and gut-wall metabolism. Population PK analysis identifies covariates (e.g., hepatic impairment). For instance, autoinduction of CYP enzymes may require time-dependent adjustments in Michaelis-Menten equations .

Toxicity Profiling

Basic Research Question: What in vitro models are recommended for initial genotoxicity screening of this compound? Methodological Answer: Ames test (Salmonella typhimurium strains TA98/TA100) detects mutagenicity. Micronucleus assays in CHO-K1 cells assess clastogenicity. Follow OECD 471/473 guidelines with metabolic activation (S9 fraction) .

Advanced Research Question: How can interspecies differences in metabolite-driven toxicity be mitigated during translational research? Methodological Answer: Comparative metabolite profiling (LC-MS/MS) across species identifies human-specific metabolites. Humanized liver mouse models or hepatocyte co-cultures improve predictivity. For example, reactive quinone metabolites may require glutathione trapping assays to evaluate covalent binding .

Regulatory Compliance

Basic Research Question: What impurity thresholds (ICH Q3A/B) apply to this compound in clinical trial material? Methodological Answer: For daily doses ≤2 g/day, reporting thresholds are 0.05% (≤1 g/day) or 0.03% (>1 g/day). Identification thresholds are 0.10% or 0.05%, respectively. Degradation products (e.g., hydrolyzed derivatives) must be monitored under stress conditions (40°C/75% RH) .

Advanced Research Question: How can forced degradation studies be designed to address regulatory concerns about photolytic instability in hydrochloride salts? Methodological Answer: Expose samples to UV (320–400 nm) and visible light (1.2 million lux-hours) per ICH Q1B. Use quartz cells for solutions and solid-state samples. LC-PDA detects photodegradants, while EPR spectroscopy identifies free radicals. Stabilizers like antioxidants (e.g., BHT) or opaque packaging may be required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.